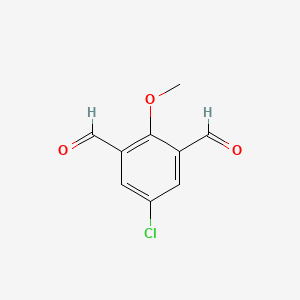
2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol
Vue d'ensemble
Description
“2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol” is a chemical compound with the molecular formula C7H16O3 . It has a molecular weight of 148.2001 .
Molecular Structure Analysis
The IUPAC Standard InChI for “2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol” is InChI=1S/C7H16O3/c1-7(2)10-6-5-9-4-3-8/h7-8H,3-6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Applications De Recherche Scientifique
However, “2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol” is a type of glycol ether , and glycol ethers are widely used in different industries. For instance, they can be used as solvents in paints and inks, as well as in many cleaning and surface coating processes. In the scientific research field, they might be used in the synthesis of other compounds or as solvents in various chemical reactions.
- Glycol ethers are used as solvents in the production of paints, varnishes, and other coatings . They help improve the flow and leveling of the paint, allowing for a smoother and more even application .
- In the printing industry, glycol ethers are used to dissolve resins and other components in ink formulations . They also help control the viscosity and drying properties of the ink .
- Glycol ethers are used as solvents in various cleaning products, including degreasers, glass cleaners, and all-purpose cleaners . They help dissolve dirt, grease, and other contaminants, making them easier to remove .
- Glycol ethers are used as solvents in the production of adhesives and sealants , helping to control the viscosity and improve the bonding properties of the final product .
- Glycol ethers are used as solvents in various textile and leather processing applications, such as dyeing, finishing, and coating .
Coatings and Paints
Printing Inks
Cleaning Solutions
Adhesives and Sealants
Textile and Leather Processing
Cosmetics and Personal Care Products
- In the electronics industry, glycol ethers are used in conjunction with other solvents in the manufacture of laminates and in semiconductor processes which are used to make circuit boards .
Electronics Industry
Agricultural Products
Textile Industry
Pharmaceuticals
Sunscreens and Cosmetics
Water-Based Paints
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-9(2)13-8-7-12-6-5-11-4-3-10/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETMDPWILVCFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Isopropoxyethoxy)ethoxy)ethanol | |
CAS RN |
29681-21-8 | |
| Record name | Triethylene glycol monoisopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29681-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-isopropoxyethoxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)








![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)

